

# CH 275 dosage and administration guidelines

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## Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

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It is crucial to note that the designation "**CH 275**" can refer to two distinct research compounds. To ensure clarity and accuracy, this document provides detailed application notes and protocols for both:

- **CH 275:** A peptide analog of somatostatin and a selective somatostatin receptor 1 (sst1) agonist, primarily investigated for its potential role in Alzheimer's disease research.
- **MS-275 (Entinostat):** A benzamide histone deacetylase (HDAC) inhibitor studied extensively for its anti-cancer properties.

Due to the greater availability of public research data, the information provided for MS-275 is more extensive.

## Part 1: CH 275 (Somatostatin sst1 Agonist)

### Application Notes

**Mechanism of Action:** **CH 275** is a selective agonist for the somatostatin receptor 1 (sst1).<sup>[1]</sup> Somatostatin and its analogs exert various physiological effects by binding to a family of five G-protein coupled receptors (sst1-sst5). The activation of sst1 by **CH 275** has been shown to increase the activity of neprilysin, an enzyme involved in the degradation of amyloid- $\beta$  peptides, which are a hallmark of Alzheimer's disease.<sup>[1]</sup> This suggests a potential therapeutic avenue for Alzheimer's disease by promoting the clearance of amyloid plaques.<sup>[1]</sup>

**Primary Research Area:** Alzheimer's Disease.

## Quantitative Data Summary

Table 1: In Vitro Receptor Binding and Functional Activity of **CH 275**

Parameter	Receptor	Value
Binding Affinity (Ki)	sst1	52 nM[1]
Functional Activity (IC50)	Human sst1	30.9 nM[1]
Human sst3	345 nM[1]	
Human sst4	>1 µM[1]	
Human sst2	>10 µM[1]	
Human sst5	>10 µM[1]	

## Experimental Protocols

### In Vivo Administration via Osmotic Pump (Mouse Model of Alzheimer's Disease)

This protocol is based on a study using AppNL-G-F mice, a model for amyloid plaque pathology.

Objective: To achieve continuous administration of **CH 275** to assess its long-term effects on amyloid plaque load and neprilysin expression.

Materials:

- **CH 275**
- Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
- Osmotic pumps (e.g., Alzet osmotic pumps) with appropriate flow rate and duration
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)

- Surgical tools

#### Procedure:

- Preparation of **CH 275** Solution: Dissolve **CH 275** in the chosen vehicle to a final concentration of 56  $\mu$ M.<sup>[1]</sup> Ensure sterility of the solution.
- Pump Preparation: Fill the osmotic pumps with the **CH 275** solution according to the manufacturer's instructions. Prime the pumps as required.
- Animal Surgery:
  - Anesthetize the mouse using isoflurane.
  - Secure the animal in a stereotaxic frame.
  - Make a midline incision on the scalp to expose the skull.
  - Using a dental drill, create a small burr hole over the target brain region (e.g., the lacunosum molecular layer of the hippocampus).<sup>[1]</sup>
  - Implant the osmotic pump subcutaneously in the dorsal region.
  - Attach the pump to a cannula and stereotaxically implant the cannula into the target brain region.
  - Secure the cannula to the skull with dental cement.
  - Suture the scalp incision.
- Post-Operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesics.
- Experimental Duration: The study cited maintained the administration for four months.<sup>[1]</sup>
- Endpoint Analysis: After the treatment period, euthanize the animals and collect brain tissue for analysis of amyloid plaque load (e.g., by immunohistochemistry) and neprilysin expression (e.g., by Western blot or immunohistochemistry).

## Neprilysin Activity Assay (Fluorometric)

Objective: To quantify the enzymatic activity of neprilysin in cell lysates or tissue homogenates.

Materials:

- Neprilysin Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam)[2][3]
- 96-well white opaque microplate
- Fluorescence microplate reader (Ex/Em = 330/430 nm or 490/520 nm depending on the kit) [4][5]
- Sample (cell lysate or tissue homogenate)
- Protease inhibitors

Procedure:

- Sample Preparation:
  - Homogenize tissue or lyse cells in ice-cold NEP Assay Buffer containing protease inhibitors.[2][6]
  - Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet debris.[3]
  - Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
- Assay Protocol:
  - Prepare a standard curve using the provided standard (e.g., Abz-Standard).[4]
  - Add your sample (e.g., 10 µg of total protein) to the wells of the 96-well plate.[6] Include a sample background control.
  - Add the NEP substrate to all wells except the background control.
  - Immediately measure the fluorescence in kinetic mode at 37°C for 1-2 hours.[2][3]

- Data Analysis:
  - Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
  - Determine the neprilysin activity in your samples by comparing the rate to the standard curve.
  - Express the activity as units per milligram of protein (U/mg).[6]

## Signaling Pathway Visualization



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Caption: Signaling pathway of **CH 275** in promoting Amyloid- $\beta$  degradation.

## Part 2: MS-275 (Entinostat)

### Application Notes

Mechanism of Action: MS-275 (Entinostat) is a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[7][8] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, MS-275 promotes histone acetylation, resulting in a more relaxed chromatin state that allows for the transcription of genes, including tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]

Primary Research Area: Oncology, including solid tumors and hematologic malignancies.[7][9]

## Quantitative Data Summary

Table 2: In Vitro HDAC Inhibition by MS-275

HDAC Isoform	IC50
HDAC1	0.18 $\mu$ M[2]
HDAC3	0.74 $\mu$ M[2]
HDAC8	44.9 $\mu$ M[2]
HDAC6	>100 $\mu$ M[2]

Table 3: Preclinical In Vivo Dosage and Administration of MS-275

Cancer Model	Animal Model	Dosage	Administration Route	Schedule	Reference
Osteosarcoma	Mouse	20 mg/kg	Oral gavage	Every other day for 15 days	[9]
Colorectal Cancer	Mouse	20 mg/kg	Gavage	For 3 weeks	
Various Solid Tumors	Nude Mice	12.3, 24.5, and 49 mg/kg	Oral	Once daily, 5 days/week for 4 weeks	[10][11]
Rhabdomyosarcoma	Mouse	2.5 mg/kg	Oral gavage	Twice daily for 4 consecutive days for 3 weeks	[12]

Table 4: Clinical Dosage and Administration of MS-275 (Entinostat)

Patient Population	Dosage	Administration Route	Schedule	Reference
Refractory Solid Tumors and Lymphomas	6 mg/m <sup>2</sup>	Oral	Weekly for 4 weeks of a 6-week cycle	<a href="#">[13]</a>
Advanced Solid Tumors and Lymphomas	4 mg/m <sup>2</sup> or 2-6 mg/m <sup>2</sup>	Oral	Weekly for 3 weeks every 28 days or once every other week	<a href="#">[14]</a>
Hormone Receptor-Positive Metastatic Breast Cancer	3, 5, or 7 mg/week	Oral	Weekly	<a href="#">[9]</a>

## Experimental Protocols

### In Vivo Administration by Oral Gavage (Mouse Xenograft Model)

Objective: To administer a precise dose of MS-275 orally to mice bearing tumor xenografts.

Materials:

- MS-275
- Vehicle (e.g., 0.05 N HCl and 0.1% Tween in PBS)
- Oral gavage needles (appropriate size for the mouse)[\[15\]](#)[\[16\]](#)
- Syringes

Procedure:

- Preparation of Dosing Solution: Dissolve MS-275 in the vehicle to the desired concentration (e.g., to deliver 20 mg/kg in a volume of 0.2 mL).[\[9\]](#)
- Animal Handling and Restraint:

- Weigh the mouse to calculate the exact volume to be administered. The volume should not exceed 10 ml/kg.[17]
- Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[18]
- Gavage Administration:
  - Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[16]
  - Gently insert the ball-tipped gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus.[15] Do not force the needle.
  - Once the needle is in the correct position, slowly administer the MS-275 solution.
  - Carefully withdraw the needle.
- Monitoring: Observe the mouse for any signs of distress after administration.

## HDAC Activity Assay (Fluorometric)

Objective: To measure the inhibitory effect of MS-275 on HDAC activity in cell or nuclear extracts.

Materials:

- HDAC Activity Assay Kit (e.g., from Abcam, Merck Millipore, or EpigenTek)[19][20][21]
- MS-275
- HeLa nuclear extract (or other HDAC-containing sample)
- 96-well plate
- Fluorometer (Ex/Em = 350-380 nm / 440-460 nm)[20]

Procedure:



- Reagent Preparation: Prepare assay buffers, substrate, and developer solutions as per the kit instructions.
- Assay Setup:
  - Add HDAC Assay Buffer to the wells of a 96-well plate.
  - Add a serial dilution of MS-275 to the appropriate wells. Include a no-inhibitor control.
  - Add the HDAC-containing sample (e.g., HeLa nuclear extract) to all wells except the "no enzyme" control.
- Reaction:
  - Initiate the reaction by adding the HDAC substrate to each well.
  - Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). [\[10\]](#)
- Detection:
  - Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate. [\[20\]](#)
  - Incubate for 10-15 minutes.
  - Measure the fluorescence using a microplate reader.
- Data Analysis:
  - Subtract the background fluorescence.
  - Plot the percentage of HDAC activity against the logarithm of the MS-275 concentration to determine the IC50 value.

## Apoptosis Assay by Annexin V Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after treatment with MS-275.

**Materials:**

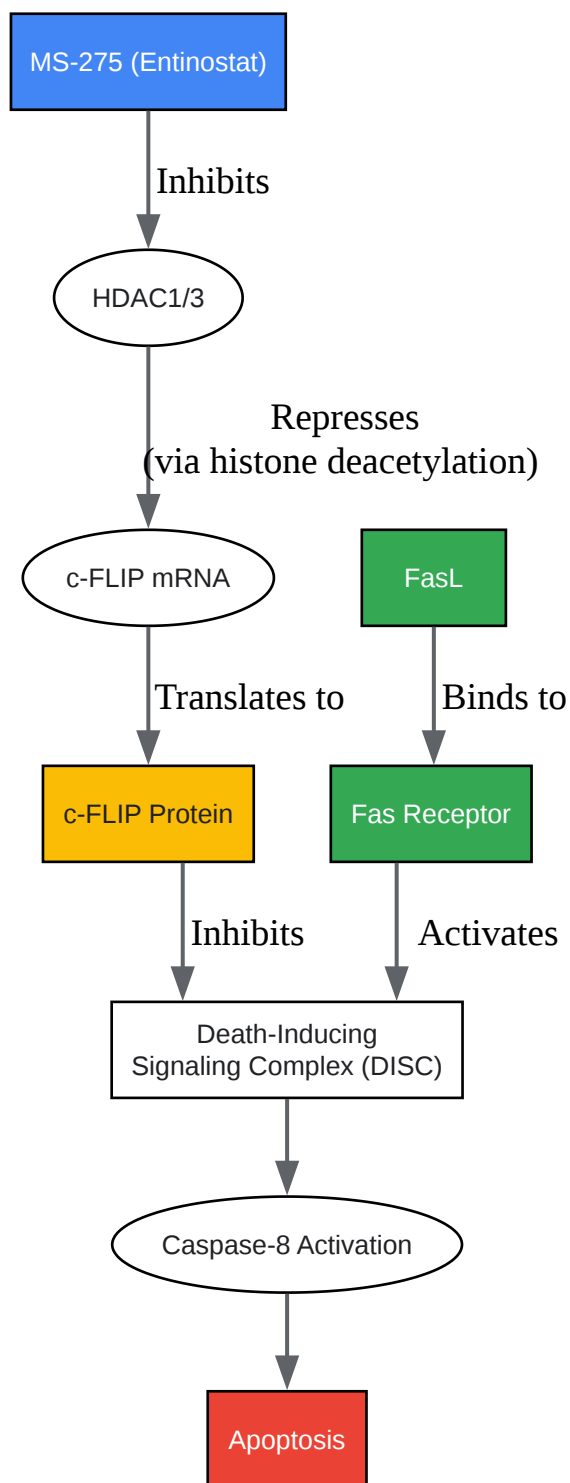
- Annexin V-FITC Apoptosis Detection Kit
- Cells treated with MS-275
- 1X Binding Buffer
- Propidium Iodide (PI)
- Flow cytometer

**Procedure:**

- Cell Preparation:
  - Culture cells and treat with the desired concentration of MS-275 for the specified time. Include an untreated control.
  - Harvest the cells (including any floating cells in the media) and wash them with cold PBS.
- Staining:
  - Resuspend the cells in 1X Binding Buffer.
  - Add Annexin V-FITC and PI to the cell suspension.[\[1\]](#)[\[22\]](#)
  - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Add additional 1X Binding Buffer to each tube.
  - Analyze the samples on a flow cytometer.
- Data Interpretation:
  - Annexin V-negative / PI-negative: Live cells

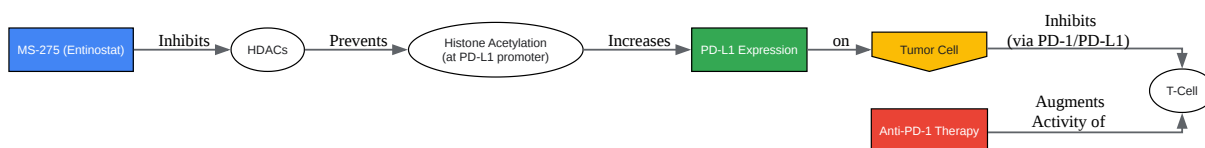
- Annexin V-positive / PI-negative: Early apoptotic cells
- Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

## Signaling Pathway Visualizations



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Caption: MS-275-mediated downregulation of c-FLIP to promote apoptosis.



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Caption: MS-275 enhances anti-tumor immunity by upregulating PD-L1.

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